3,5,7,8-Tetrachloroperfluorooctanoic acid
Overview
Description
3,5,7,8-Tetrachloroperfluorooctanoic acid is a synthetic compound with the molecular formula C8HCl4F11O2 and a molecular weight of 479.89 g/mol . It is characterized by the presence of both chlorine and fluorine atoms, making it a member of the perfluorinated compounds family. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications.
Preparation Methods
The synthesis of 3,5,7,8-Tetrachloroperfluorooctanoic acid typically involves the chlorination and fluorination of octanoic acid derivatives. The reaction conditions often require the use of strong chlorinating and fluorinating agents under controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
3,5,7,8-Tetrachloroperfluorooctanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated or defluorinated products.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,7,8-Tetrachloroperfluorooctanoic acid has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving perfluorinated compounds and their environmental impact.
Biology: Research on its biological effects helps in understanding the toxicity and bioaccumulation of perfluorinated compounds.
Medicine: Studies on its interaction with biological molecules provide insights into the potential health risks associated with exposure to perfluorinated compounds.
Industry: It is used in the development of materials with high chemical resistance and stability.
Mechanism of Action
The mechanism of action of 3,5,7,8-Tetrachloroperfluorooctanoic acid involves its interaction with various molecular targets. The compound’s high stability and resistance to degradation allow it to persist in the environment and biological systems. It can bind to proteins and other biomolecules, potentially disrupting normal cellular functions and leading to toxic effects .
Comparison with Similar Compounds
3,5,7,8-Tetrachloroperfluorooctanoic acid can be compared with other perfluorinated compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). While all these compounds share similar stability and resistance to degradation, this compound is unique due to the presence of both chlorine and fluorine atoms, which may influence its reactivity and interaction with biological systems .
Similar compounds include:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobutanesulfonic acid (PFBS)
- Perfluorohexanesulfonic acid (PFHxS)
These compounds are often studied together to understand their environmental and health impacts.
Properties
IUPAC Name |
3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4F11O2/c9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23/h(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPJDMQUTGFRFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4F11O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880187 | |
Record name | 3,5,7,8-Tetrachloroperfluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-68-4 | |
Record name | 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluoroctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2923-68-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5,7,8-Tetrachloroperfluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,7,8-Tetrachloroperfluorooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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